2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide
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Overview
Description
2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide is a chemical compound with the molecular formula C10H14N2·2HBr. It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide typically involves the reductive cyclization of 1,2-bis(cyanomethyl)benzene. This reaction is carried out in the presence of hydrogen and a catalyst such as Raney nickel in an alcoholic solution of ammonia at high pressure and 50°C . The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide involves its interaction with specific molecular targets, such as NMDA receptors. These receptors are involved in synaptic transmission and plasticity in the central nervous system. The compound binds to the GluN2B subunit of the NMDA receptor, modulating its activity and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine: This compound has a similar structure but includes a methyl group on the nitrogen atom.
Tolvaptan: A benzazepine derivative used as a vasopressin antagonist for treating hyponatremia.
Uniqueness
2,3,4,5-tetrahydro-1H-3-benzazepin-1-aminedihydrobromide is unique due to its specific interaction with NMDA receptors, particularly the GluN2B subunit. This specificity makes it a valuable compound for studying neurological disorders and developing potential therapeutic agents .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2BrH/c11-10-7-12-6-5-8-3-1-2-4-9(8)10;;/h1-4,10,12H,5-7,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZCBXJDDRZTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC=CC=C21)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.